Cis-octahydroquinolin-7(1H)-one
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Overview
Description
Cis-octahydroquinolin-7(1H)-one is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. For example, the hydrogenation of quinoline in the presence of a palladium catalyst and hydrogen gas can yield this compound. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cis-octahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides and sodium hydride are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinolin-7-one derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or halogenated quinoline derivatives.
Scientific Research Applications
Cis-octahydroquinolin-7(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Cis-octahydroquinolin-7(1H)-one can be compared with other similar compounds, such as:
Quinoline: Unlike quinoline, this compound is fully hydrogenated, resulting in different chemical properties and reactivity.
Octahydroquinoline: This compound is similar but lacks the ketone functional group present in this compound.
Quinolin-7-one: This compound is an oxidized form of this compound, with distinct chemical behavior.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(4aS,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9+/m0/s1 |
InChI Key |
LGGHILDVIWBNJZ-IONNQARKSA-N |
Isomeric SMILES |
C1C[C@H]2CCC(=O)C[C@H]2NC1 |
Canonical SMILES |
C1CC2CCC(=O)CC2NC1 |
Origin of Product |
United States |
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